N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 2034355-00-3
Cat. No.: VC6495817
Molecular Formula: C16H15ClF3NO3S
Molecular Weight: 393.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034355-00-3 |
|---|---|
| Molecular Formula | C16H15ClF3NO3S |
| Molecular Weight | 393.81 |
| IUPAC Name | N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H15ClF3NO3S/c17-13-3-1-2-11(10-13)15(22)8-9-21-25(23,24)14-6-4-12(5-7-14)16(18,19)20/h1-7,10,15,21-22H,8-9H2 |
| Standard InChI Key | DQQKZVUJWDFVOD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound with a complex structure, featuring a chlorophenyl group, a trifluoromethyl group, and a hydroxypropyl group. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial properties and enzyme inhibition capabilities.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide exhibit antimicrobial properties. Derivatives with trifluoromethyl groups have shown moderate inhibition against various bacterial strains, often through disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several analogs have demonstrated IC50 values ranging from 10 to 30 µM, indicating potential as therapeutic agents for conditions like Alzheimer's disease, where AChE inhibition is beneficial.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Analogue A | AChE | 10.4 |
| Analogue B | BuChE | 9.9 |
| This Compound | AChE | 15.0 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells (MCF-7), with a significant reduction in cell viability at higher concentrations. The observed effects suggest that this compound may induce apoptosis through the activation of specific signaling pathways.
Research Findings and Applications
Several studies have focused on the biological activity of related compounds, highlighting their potential as therapeutic agents. The presence of electron-withdrawing groups, such as trifluoromethyl, correlates with enhanced biological activity. Derivatives with similar structural motifs have displayed significant cytotoxic effects against multiple cancer cell lines, highlighting the potential for further development as anticancer agents.
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